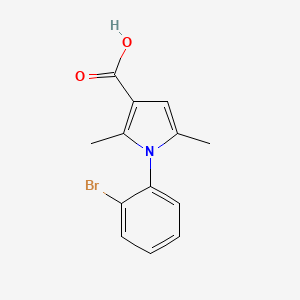

1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Description

Historical Context of Pyrrole Carboxylic Acid Derivatives

Pyrrole carboxylic acids have been studied since the early 20th century, with initial interest stemming from their natural occurrence in alkaloids and porphyrin precursors. The unsubstituted pyrrole-2-carboxylic acid, first isolated in 1912, demonstrated biological activity linked to its ability to chelate metal ions and participate in hydrogen bonding networks. The introduction of substituents, such as bromine and methyl groups, emerged later as a strategy to enhance stability and specificity. For example, the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester in the early 2000s marked a shift toward functionalized derivatives with improved synthetic utility.

The addition of bromine at the ortho position of the phenyl ring in 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid represents a deliberate structural modification to influence electronic properties and steric bulk. This design choice builds upon foundational work documented in patent CN103265468A, which detailed novel methods for synthesizing pyrrole esters under mild conditions. The bromine atom’s electron-withdrawing effects and capacity for cross-coupling reactions further expanded the compound’s applicability in Suzuki-Miyaura and Buchwald-Hartwig reactions, as evidenced by its commercial availability from suppliers like Enamine Ltd. and ChemBridge Corp..

Significance in Medicinal Chemistry Research

In medicinal chemistry, the compound’s dual functionality—a carboxylic acid group for hydrogen bonding and a brominated aryl system for hydrophobic interactions—makes it a versatile scaffold. The 2,5-dimethyl groups on the pyrrole ring enhance metabolic stability by shielding reactive positions from oxidative degradation, a feature critical for drug candidates. Researchers have exploited these properties in the design of kinase inhibitors, where the bromophenyl moiety occupies hydrophobic pockets in ATP-binding sites.

Recent studies highlight its role as a intermediate in the synthesis of protease-activated receptor (PAR) antagonists. The carboxylic acid group enables facile derivatization into amides or esters, allowing rapid generation of structure-activity relationship (SAR) libraries. For instance, coupling with aminopyridines via EDC/HOBt chemistry has yielded compounds with nanomolar affinity for PAR-1, a target in thrombosis and inflammation. Additionally, the bromine atom serves as a handle for late-stage functionalization through palladium-catalyzed cross-couplings, enabling the introduction of biaryl systems without disrupting the pyrrole core.

Current Research Landscape and Challenges

Contemporary research focuses on optimizing synthetic routes to improve yield and scalability. Traditional methods involving bromination of propionaldehyde followed by cyclocondensation with ethyl acetoacetate, as described in patent CN103265468A, achieve yields of 100% for intermediate 2-bromopropanal but require stringent temperature control (0–50°C) and aprotic solvents like dichloromethane. Alternative approaches using microwave-assisted synthesis have reduced reaction times from 14 hours to 30 minutes, though purification remains challenging due to byproduct formation.

A key challenge lies in balancing reactivity and stability during storage. The carboxylic acid group’s propensity for dimerization via anhydride formation necessitates careful handling under inert atmospheres, as noted in supplier documentation from Fujifilm Wako. Furthermore, the compound’s limited solubility in aqueous media (logP = 3.76) complicates its use in biological assays, prompting investigations into prodrug strategies such as esterification or nanoparticle encapsulation.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₃H₁₂BrNO₂ | Indicates presence of bromine for cross-coupling reactions |

| Molecular Weight | 294 Da | Optimal for blood-brain barrier penetration in CNS drug candidates |

| Rotatable Bonds | 2 | Suggests conformational flexibility for target binding |

| Hydrogen Bond Donors | 1 (carboxylic acid) | Facilitates interactions with serine/threonine kinases |

Emerging applications in materials science, particularly in metal-organic frameworks (MOFs), exploit the compound’s ability to coordinate transition metals via its pyrrole nitrogen and carboxylic acid group. However, competing coordination modes often lead to polymorphic structures, requiring advanced crystallization techniques for precise control.

Propriétés

IUPAC Name |

1-(2-bromophenyl)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-8-7-10(13(16)17)9(2)15(8)12-6-4-3-5-11(12)14/h3-7H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLBMRNCDQWFNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2Br)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes One common method involves the reaction of 2-bromobenzaldehyde with acetone in the presence of a base to form 2-bromo-1-phenyl-2-propanone This intermediate is then subjected to a Paal-Knorr synthesis, where it reacts with ammonia or an amine to form the pyrrole ring

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the bromophenyl ring.

Applications De Recherche Scientifique

1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the pyrrole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Phenyl Ring

Key Compounds :

Analysis :

- Electronic Effects : The electron-withdrawing nature of halogens (F, Cl, Br) impacts the electron density of the pyrrole ring. Bromine’s larger atomic radius and polarizability may enhance resonance stabilization compared to smaller halogens like fluorine .

- Biological Activity: Fluorinated analogs (e.g., 4-fluoro derivative) are noted in drug impurity studies and biological probes, while brominated variants may exhibit enhanced lipophilicity, influencing membrane permeability .

Functional Group Modifications

Derivatives of Interest :

Analysis :

- Carboxylic Acid vs. Ester : The ester derivative (e.g., ethyl carboxylate) is typically synthesized for improved solubility in organic solvents, whereas the free carboxylic acid is crucial for salt formation or hydrogen bonding in target interactions .

- Carbaldehyde : Serves as a versatile intermediate for nucleophilic additions or condensations, enabling diversification of the pyrrole scaffold .

Physicochemical Properties

Comparative Data :

Notes:

Commercial Availability and Pricing

Cost Drivers : Brominated compounds are generally more expensive due to bromine’s higher cost and complex purification steps .

Activité Biologique

1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 923863-66-5) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromophenyl group and a carboxylic acid functional group, contributing to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, antimicrobial effects, and other relevant biological activities.

- Molecular Formula : C13H12BrNO2

- Molecular Weight : 294.14 g/mol

- CAS Number : 923863-66-5

Synthesis

The synthesis of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. The detailed synthetic pathway can vary, but it generally includes the formation of the pyrrole ring followed by functionalization to introduce the carboxylic acid group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

In a comparative study using A549 human lung adenocarcinoma cells, derivatives of pyrrole were tested for cytotoxicity. The results indicated that modifications in the substituents on the pyrrole ring significantly influenced the anticancer activity. For instance:

| Compound | Viability (%) | Remarks |

|---|---|---|

| Control (Cisplatin) | 20 | Standard chemotherapeutic agent |

| 1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | 40 | Moderate activity observed |

| 4-Chlorophenyl derivative | 61 | Enhanced cytotoxicity |

The compound demonstrated moderate cytotoxicity with a viability percentage of around 40% compared to cisplatin's 20%, suggesting potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives are also noteworthy. Studies have shown that certain pyrrole compounds exhibit potent activity against multidrug-resistant bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus revealed:

| Compound | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Control (Ciprofloxacin) | 2 μg/mL | Standard antibiotic |

| 1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | 10 μg/mL | Effective against resistant strains |

The compound showed an MIC of 10 μg/mL against Staphylococcus aureus, indicating it retains activity against resistant strains albeit at higher concentrations compared to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be attributed to its structural features:

- Bromophenyl Group : Enhances lipophilicity and may facilitate membrane penetration.

- Carboxylic Acid Functionality : Contributes to solubility and potential interaction with biological targets.

Q & A

Q. Core techniques :

- NMR :

- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolves spatial arrangement of substituents .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

- Use heteronuclear experiments (HSQC, HMBC) to assign ambiguous peaks and verify connectivity .

- Compare with computational NMR predictions (DFT-based tools like Gaussian) to identify discrepancies caused by solvent effects or tautomerism .

- Re-synthesize the compound under controlled conditions to rule out impurities .

Advanced: How can derivatization of the carboxylic acid group enhance bioactivity?

- Amide formation : React with amines (e.g., benzylamine) using EDCl/HOBt coupling to improve cell permeability .

- Esterification : Convert to methyl/ethyl esters for prodrug strategies, followed by in vivo hydrolysis .

- Metal coordination : Explore chelation with transition metals (e.g., Cu²⁺) to modulate antimicrobial activity .

Basic: What is the compound’s stability under varying conditions?

- Storage : Store at –20°C in airtight, light-protected containers.

- pH stability : Test via accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h). Carboxylic acids degrade rapidly in strong bases .

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C typical for pyrroles) .

Advanced: How do substituents (bromophenyl, methyl groups) influence structure-activity relationships (SAR)?

- Bromophenyl : Enhances lipophilicity and π-stacking with biological targets (e.g., enzyme active sites). Compare with chloro/fluoro analogs () for halogen effects .

- Methyl groups : Steric hindrance at positions 2/5 may reduce rotational freedom, stabilizing binding conformations. Use QSAR models to quantify contributions .

Advanced: How to design experiments to assess potential anticancer activity?

- In vitro screens :

- Target identification : Use molecular docking (AutoDock Vina) to predict interactions with kinases or tubulin .

Basic: What analytical methods ensure purity for biological assays?

- HPLC : C18 column, mobile phase = acetonitrile/0.1% formic acid, UV detection at 254 nm .

- LC-MS : Confirm molecular ion ([M+H]⁺) and rule out byproducts .

- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Advanced: How to address low yields in bromophenyl coupling steps?

- Optimize catalyst : Test Pd(OAc)₂ with XPhos ligand for improved efficiency .

- Solvent screening : Use DMF/H₂O mixtures for better solubility of arylboronic acids .

- Microwave-assisted synthesis : Reduce reaction time and side-product formation .

Advanced: What computational tools predict metabolic pathways?

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.